[1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a complex organic compound known for its diverse applications in various scientific research fields. This compound features a unique structural composition that includes a pyrrolidine ring, an aminooxy ethyl group, and a carbamic acid ester, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves a multi-step synthesis process. Starting materials include ethyl 2-aminooxy acetate, pyrrolidine, and isopropyl isocyanate. The synthesis route involves:
Formation of the Pyrrolidine Derivative: : Ethyl 2-aminooxy acetate reacts with pyrrolidine under controlled temperature and pH conditions to form the intermediate pyrrolidin-3-ylmethyl 2-aminooxyacetate.
Esterification: : The intermediate undergoes esterification with isopropyl isocyanate to yield the final compound, this compound.
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions is crucial to maximize yield and minimize by-products. High-pressure reactors, automated monitoring systems, and continuous flow techniques are often employed to ensure efficiency and consistency in large batches.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation: : Oxidative transformations can modify the aminooxy or pyrrolidine moieties.
Reduction: : Reduction reactions may be employed to alter specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions on the carbamic acid ester group are common.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, amines under various pH and temperature conditions.
Major Products
The major products formed depend on the specific reactions:
Oxidation Products: : Modified pyrrolidine derivatives.
Reduction Products: : Altered ester groups with potential changes in bioactivity.
Substitution Products: : New compounds with different functional groups replacing the ester group.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is utilized as a precursor for synthesizing more complex molecules, owing to its reactive functional groups.
Biology
Biologically, it serves as a scaffold for drug discovery and development, providing structural motifs that can interact with biological targets.
Medicine
In medicine, its potential as a drug candidate or a probe in diagnostic assays is being explored, particularly due to its ability to modulate biological pathways.
Industry
Industrial applications include its use in the synthesis of advanced materials, such as polymers and coatings, due to its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves binding to active sites or allosteric regions, thereby influencing biochemical pathways. The aminooxy group can participate in hydrogen bonding and electrostatic interactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
[1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
[1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-tert-butyl-carbamic acid benzyl ester
Uniqueness
What sets [1-(2-Aminooxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester apart is the isopropyl group attached to the carbamic acid ester. This structural variation influences its reactivity and interactions with biological molecules, making it uniquely suited for certain applications where its analogs might not be as effective.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-15(2)21(13-17-8-10-20(12-17)11-9-19)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWOXYIKWOKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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